molecular formula C B072142 Graphite CAS No. 1333-86-4

Graphite

Cat. No.: B072142
CAS No.: 1333-86-4
M. Wt: 12.011 g/mol
InChI Key: OKTJSMMVPCPJKN-UHFFFAOYSA-N
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Description

Graphite is a crystalline allotrope of carbon characterized by a hexagonal lattice structure where each carbon atom is covalently bonded to three others in a planar arrangement. These layers are held together by weak van der Waals forces, enabling easy slippage and granting this compound its lubricity . Its properties include high electrical conductivity (10⁴ S/m in-plane), thermal conductivity (~2000 W/m·K in-plane), and thermal stability (sublimes at 3825°C) . Applications span lubricants, electrodes, batteries, and high-temperature materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylacyclouridine typically involves the reaction of benzylamine with acyclouridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzylacyclouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

Graphite reacts with oxygen and oxidizing agents under varying conditions, governed by temperature and reaction kinetics:

Temperature Regime Reaction Characteristics Oxidation Products Key References
350–650°CSurface oxidation dominates; minimal bulk penetration. Begins in air at 350–400°C with gaseous oxide formationCO, CO₂
650–750°CTransition regime: Chemical and diffusion rates compete, creating density gradients in bulkPartial oxidation intermediates
>750°CRapid surface gasification; mass transfer via boundary layer limits reactionCO₂, structural degradation
  • Mechanistic Insights :
    • Low-temperature oxidation (~400°C) is surface-limited, producing CO/CO₂ without structural collapse .
    • At >750°C, bulk oxidation becomes diffusion-controlled, leading to accelerated material loss .
    • Electrochemical oxidation in sulfuric acid produces this compound oxide (CₓOᵧ) via oscillating voltage cycles, revealing intermediate structural phases .

Reactions with Acids and Halogens

This compound resists non-oxidizing acids but reacts vigorously with strong oxidizers:

Reagent Conditions Reaction Products References
Concentrated HNO₃BoilingC+4HNO32H2O+4NO2+CO2\text{C}+4\text{HNO}_3\rightarrow 2\text{H}_2\text{O}+4\text{NO}_2+\text{CO}_2CO₂, NO₂, graphitic oxide
Concentrated H₂SO₄BoilingC+2H2SO4CO2+2H2O+2SO2\text{C}+2\text{H}_2\text{SO}_4\rightarrow \text{CO}_2+2\text{H}_2\text{O}+2\text{SO}_2CO₂, SO₂
Fluorine (F₂)Elevated temperaturesC+F2CF4+C2F6+C5F12\text{C}+\text{F}_2\rightarrow \text{CF}_4+\text{C}_2\text{F}_6+\text{C}_5\text{F}_{12}Fluorocarbons
  • Anisotropic Reactivity : Reactions occur preferentially at prismatic (zigzag/armchair) crystal edges rather than basal planes due to higher surface energy .

Reactions with Metals

This compound forms carbides or intercalation compounds with metals:

  • Alkali Metals (e.g., K, Na) :
    • Intercalation occurs at edges, forming C8K\text{C}_8\text{K}-type compounds .
  • Transition Metals (e.g., Fe, W) :
    • Carbide formation: 3Fe+CFe3C3\text{Fe}+\text{C}\rightarrow \text{Fe}_3\text{C} (cementite) .
    • Tungsten carbide synthesis: W+CWC\text{W}+\text{C}\rightarrow \text{WC} at >1400°C .

Oscillating Electrochemical Oxidation

A 2024 study revealed a novel oscillatory mechanism during this compound’s conversion to graphene oxide :

Parameter Observation
Voltage Oscillations Cyclic voltage changes correlate with intermediate phase formation/dissipation.
Intermediate Phase X-ray diffraction identified transient structures recurring every 2–3 minutes during oxidation.
Mechanism Synchrotron imaging showed alternating intercalation and deintercalation steps, driven by reaction kinetics.
  • Implications : Challenges classical theories of inorganic reaction dynamics, suggesting parallels to biological oscillators .

Thermal and Catalytic Reactions

  • Water Gas Reaction :
    C+H2OCO+H2\text{C}+\text{H}_2\text{O}\rightarrow \text{CO}+\text{H}_2 (above 1000°C with catalysts like Ni) .
  • Methane Formation :
    C+2H2CH4\text{C}+2\text{H}_2\rightarrow \text{CH}_4 (500–1500°C, catalyzed by Pt/Ni) .

Structural and Kinetic Factors

  • Crystallite Size : Larger crystallites resist oxidation better due to reduced edge-site availability .
  • Activation Energy : Ranges from 150–170 kJ/mol for basal plane oxidation to <5 kJ/mol for edge-site reactions .

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries
Graphite is predominantly used as an anode material in lithium-ion batteries (LIBs). Its layered structure allows for the intercalation of lithium ions, facilitating efficient charge and discharge cycles. The global demand for this compound in LIBs is projected to increase significantly due to the rising adoption of electric vehicles (EVs) and renewable energy storage solutions. Current estimates suggest that demand could rise between 10 to 30 times by 2040 .

Supercapacitors
Graphene and this compound-based materials are being investigated for their potential in supercapacitors, which require high surface area and conductivity. These materials can deliver rapid charge and discharge capabilities, making them suitable for applications requiring quick bursts of energy .

Fuel Cells
this compound serves as a catalyst support in fuel cells, enhancing their efficiency and reducing costs. Research indicates that graphene-based materials can also be utilized as electrodes due to their superior electrical conductivity and surface area .

Electronics

Conductive Materials
this compound’s electrical conductivity makes it essential in the production of conductive inks and coatings used in printed electronics. These applications include flexible displays, RFID tags, and sensors .

Thermal Management
this compound is employed in heat dissipation applications due to its excellent thermal conductivity. It is used in thermal interface materials (TIMs) for electronic devices to manage heat effectively .

Materials Science

Composite Materials
this compound is often incorporated into polymer composites to enhance mechanical properties such as strength and durability. This application is particularly prominent in aerospace and automotive industries where lightweight yet strong materials are required .

Ceramics
this compound plays a crucial role in the manufacture of advanced ceramics, particularly refractory materials that withstand high temperatures. The use of this compound in ceramics has seen over 6,000 patent families registered recently, indicating robust research activity .

Environmental Applications

Water Treatment
this compound-based materials have been explored for water purification processes. Their adsorptive properties allow them to effectively remove contaminants from water sources .

Sustainable Production Methods
Recent advancements have led to innovative methods for producing this compound from biomass, significantly reducing the environmental impact associated with traditional mining practices. This sustainable approach not only conserves resources but also provides an alternative source of this compound for various applications .

Data Table: Key Applications of this compound

Application AreaSpecific UsesBenefits
Energy StorageLithium-ion batteries, supercapacitorsHigh efficiency, rapid charge/discharge
ElectronicsConductive inks, thermal interface materialsExcellent conductivity
Materials SciencePolymer composites, ceramicsEnhanced mechanical properties
EnvironmentalWater treatment, sustainable productionReduced environmental impact

Case Study 1: this compound in Lithium-Ion Batteries

A study conducted by researchers at the University of Chicago demonstrated that sustainably produced this compound from plant waste can serve as an effective anode material in lithium-ion batteries. This innovative approach not only reduces reliance on traditional this compound sources but also enhances sustainability within the battery supply chain .

Case Study 2: Graphene-Based Sensors

Research published in MDPI highlights the development of graphene-based nanosensors for structural health monitoring. These sensors leverage the unique properties of graphene derived from this compound to detect anomalies in infrastructure such as bridges, showcasing their potential for real-world applications .

Mechanism of Action

Benzylacyclouridine exerts its effects by inhibiting uridine phosphorylase, thereby preventing the catabolism of uridine . This inhibition leads to an increase in uridine levels, which can modulate the cytotoxic effects of certain chemotherapeutic agents. The molecular targets and pathways involved include the uridine metabolic pathway and related enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Graphite vs. Graphene

Property This compound Graphene
Structure 3D stacked layers Single atomic layer (2D)
Electrical Conductivity 10⁴ S/m (in-plane) ~10⁶ S/m
Thermal Conductivity ~2000 W/m·K (in-plane) 3000–5000 W/m·K
Synthesis Natural mining or pyrolysis Mechanical exfoliation, CVD
Applications Lubricants, refractories Nanoelectronics, sensors

Graphene, a single layer of this compound, exhibits superior electrical and thermal conductivity due to the absence of interlayer electron scattering . However, large-scale graphene production remains costly, limiting industrial adoption compared to this compound .

This compound vs. Graphene Oxide (GO) and Reduced Graphene Oxide (rGO)

Property This compound Graphene Oxide (GO) Reduced Graphene Oxide (rGO)
Oxygen Content 0% 20–30 wt.% 5–15 wt.%
Electrical Conductivity 10⁴ S/m 10⁻⁶–10² S/m 10²–10³ S/m
Dispersibility Poor in polar solvents High in water Moderate in solvents
Synthesis Natural or synthetic Chemical oxidation (e.g., Hummers’ method) Chemical/thermal reduction of GO

GO, produced by oxidizing this compound, introduces epoxy, hydroxyl, and carboxyl groups, enhancing hydrophilicity but disrupting sp² hybridization, reducing conductivity . rGO partially restores conductivity through reduction, making it suitable for flexible electronics and energy storage .

This compound vs. Expanded this compound (EG)

Property This compound Expanded this compound (EG)
Density 2.26 g/cm³ 0.003–0.1 g/cm³
Thermal Conductivity ~2000 W/m·K (in-plane) 5–50 W/m·K (through-plane)
Surface Area 1–20 m²/g 500–1500 m²/g
Synthesis Acid intercalation + thermal shock

EG, produced by intercalating this compound with acids followed by rapid heating, exhibits a porous structure. It is used in thermal interface materials, fire retardants, and adsorbents .

This compound vs. Diamond

Property This compound Diamond
Hybridization sp² sp³
Hardness Mohs 1–2 Mohs 10
Electrical Conductivity Conductive Insulator
Thermal Conductivity High (in-plane) Very high (2000–2200 W/m·K)
Applications Lubricants, batteries Cutting tools, optics

Diamond’s tetrahedral structure results in extreme hardness and isotropic thermal conductivity, contrasting sharply with this compound’s anisotropic properties .

Key Research Findings

Source Material Impact : Natural this compound with defects facilitates GO synthesis, while highly crystalline synthetic this compound yields superior graphene .

Functionalization : GO’s oxygen groups enable covalent bonding with polymers, enhancing composite mechanical properties .

Thermal Management : Expanded this compound’s low density and high surface area make it ideal for lightweight thermal solutions in aerospace .

Biological Activity

Graphite, a naturally occurring form of carbon, has garnered attention for its unique properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and implications for biomedical applications.

Antimicrobial Properties

This compound exhibits notable antibacterial activity, particularly when compared to its derivatives like this compound oxide (GtO) and graphene oxide (GO). Research has shown that GO demonstrates the highest antibacterial efficacy, followed by reduced graphene oxide (rGO), this compound (Gt), and GtO in studies involving Escherichia coli as a model organism . The mechanisms underlying this antimicrobial action include:

  • Membrane Disruption : Graphene-based materials can physically damage bacterial cell membranes due to their sharp edges and high surface area. Scanning electron microscopy (SEM) has revealed that direct contact with graphene nanosheets leads to significant membrane stress and eventual cell death .
  • Oxidative Stress : this compound and its derivatives can induce oxidative stress in bacteria. They oxidize glutathione, a critical antioxidant in bacterial cells, leading to redox imbalances that contribute to cell death .

Comparative Antibacterial Activity

MaterialAntibacterial EfficacyMechanism of Action
Graphene OxideHighestMembrane disruption, oxidative stress
Reduced Graphene OxideModerateMembrane disruption, oxidative stress
This compoundModerateMembrane disruption
This compound OxideLowestLimited interaction with bacteria

Cytotoxicity

The cytotoxic effects of this compound have been studied in various contexts. While some studies indicate low biological activity for this compound dusts in vivo and in vitro , other research highlights potential cytotoxicity due to the generation of reactive oxygen species (ROS) upon interaction with biological systems. The presence of defects within the graphene structure can enhance its reactivity and interaction with cellular components, potentially leading to cytotoxic outcomes .

Case Studies

  • Antibacterial Mechanisms : A study comparing the antibacterial effects of different graphene materials found that the size and surface characteristics significantly influenced their efficacy. Smaller GO aggregates were more effective due to their ability to penetrate bacterial membranes more easily .
  • Toxicological Assessments : Research on synthetic this compound exposure revealed transient pulmonary effects in animal models, including increased enzyme activity in bronchoalveolar lavage fluid (BALF) post-exposure. However, these changes were reversible after a short period .

Applications in Medicine

This compound and its derivatives hold promise for various biomedical applications due to their unique properties:

  • Tissue Engineering : Graphene-based materials are being explored as scaffolds for tissue engineering due to their biocompatibility and ability to promote cell adhesion and proliferation .
  • Drug Delivery Systems : The high surface area and functionalization potential of graphene make it an attractive candidate for drug delivery applications, allowing for targeted therapy and controlled release of drugs .

Q & A

Basic Research Questions

Q. How do researchers design experiments to characterize graphite’s structural anisotropy in layered systems?

  • Methodological Answer : Use Raman spectroscopy and X-ray diffraction (XRD) to analyze interlayer spacing and in-plane vs. out-of-plane bonding. For example, XRD peak shifts (e.g., 002 reflection) indicate strain or doping effects . Pair this with atomic force microscopy (AFM) to map surface topography and validate layer thickness. Ensure calibration against standards like highly ordered pyrolytic this compound (HOPG) to minimize instrumental error .

Q. What methods resolve contradictions in this compound’s thermal conductivity data across studies?

  • Methodological Answer : Conduct systematic meta-analysis by categorizing data sources (e.g., bulk vs. exfoliated this compound) and measurement techniques (e.g., laser flash analysis vs. steady-state methods). Apply statistical tools like ANOVA to identify variance sources. For instance, discrepancies often arise from defect density variations, which can be quantified via TEM imaging and correlated with thermal diffusivity results .

Q. How to optimize this compound synthesis for controlled defect engineering?

  • Methodological Answer : Use chemical vapor deposition (CVD) with methane/hydrocarbon precursors, varying temperature (800–1200°C) and pressure (1–100 Torr) to tailor defect density. Characterize defects via Raman D/G band intensity ratios and correlate with electrochemical performance (e.g., Li-ion intercalation efficiency). Include control groups with pristine this compound for baseline comparisons .

Q. What protocols ensure reproducibility in this compound-based electrode fabrication?

  • Methodological Answer : Standardize slurry preparation (e.g., 80:10:10 this compound:PVDF:carbon black) and drying conditions (e.g., 60°C under vacuum for 12 hrs). Use profilometry to validate electrode thickness uniformity. Document environmental variables (humidity, temperature) and their impact on electrochemical impedance spectroscopy (EIS) results .

Advanced Research Questions

Q. How to model this compound’s electronic band structure under extreme conditions (e.g., high pressure/strain)?

  • Methodological Answer : Employ density functional theory (DFT) simulations with van der Waals corrections (e.g., DFT-D3) to account for interlayer interactions. Validate models against experimental data from angle-resolved photoemission spectroscopy (ARPES) under hydrostatic pressure. Address discrepancies by adjusting k-point sampling and exchange-correlation functionals .

Q. What interdisciplinary approaches reconcile this compound’s mechanical and electrical properties for flexible electronics?

  • Methodological Answer : Combine nanoindentation tests (to measure Young’s modulus) with in-situ resistivity measurements during bending cycles. Use finite element analysis (FEA) to simulate stress distribution and identify failure thresholds. Publish raw datasets (e.g., stress-strain curves, conductivity vs. strain) for cross-validation .

Q. How to address sampling bias in this compound oxidation studies for energy storage applications?

  • Methodological Answer : Implement stratified sampling based on this compound particle size (e.g., <10 µm, 10–50 µm, >50 µm) and oxidation time (1–24 hrs). Use X-ray photoelectron spectroscopy (XPS) to quantify C/O ratios and track functional group evolution. Apply bootstrapping to assess confidence intervals for oxidation kinetics .

Q. What frameworks evaluate this compound’s role in heterogeneous catalysis while minimizing confounding variables?

  • Methodological Answer : Design experiments using the PICO framework: Population (this compound-supported catalysts), Intervention (doping with N/S), Comparison (pristine this compound), Outcome (catalytic turnover frequency). Control for surface area differences by normalizing activity per m² (BET surface area measurements) .

Q. Methodological Best Practices

  • Data Presentation : Use line graphs for time-dependent properties (e.g., cyclic voltammetry) and bar charts for comparative studies (e.g., defect density vs. conductivity). Label axes with units, and include error bars (±SD) .
  • Literature Review : Leverage databases like Web of Science and Scopus with keywords "this compound AND (anisotropy OR defects)" filtered to high-impact journals (e.g., Carbon, Advanced Materials) .
  • Ethical Data Management : Archive raw spectra, microscopy images, and simulation inputs in repositories like Zenodo or Figshare with DOIs for reproducibility .

Properties

IUPAC Name

carbon
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

[C]
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Molecular Formula

C
Record name VEGETABLE CARBON
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Related CAS

64365-11-3 (activated), 16291-96-6 (Parent)
Record name Charcoal, activated [USP]
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Record name Activated charcoal
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DSSTOX Substance ID

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028
Record name Carbon
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Record name Graphite
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Record name Diamond
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Record name Graphene
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Record name Activated charcoal
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Molecular Weight

12.011 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid.
Record name Carbon
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Record name VEGETABLE CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Boiling Point

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes
Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Solubility

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble
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Record name ACTIVATED CHARCOAL
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Record name CARBON
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Density

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8
Record name ACTIVATED CHARCOAL
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Record name CARBON
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Vapor Pressure

1 mm Hg at 3586 °C, 0 mmHg (approx)
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Mechanism of Action

Activated charcoal avidly adsorbs drugs and chemicals on the surfaces of the charcoal particles, thereby preventing absorption and toxicity. ... The effectiveness of charcoal is dependent on the time since the ingestion and on the dose of charcoal; one should attempt to achieve a charcoal:drug ratio of at least 10:1.
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Impurities

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc
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Color/Form

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid.

CAS No.

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0
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Melting Point

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes)
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Synthesis routes and methods

Procedure details

1-Pyrenecarboxylic acid (1-PCA, 250 mg) was stirred in ethanol (400 mL) for 30 minutes. Herringbone-type carbon nanofiber (CNF, 500 mg) was added to the 1-PCA solution and stirred for 6 hours. Then, CNF doped with 1-PCA was recovered through filtration under reduced pressure. 1-PCA was introduced to CNF in order to form π-π interaction between pyrene and graphene of CNF. The 1-PCA-doped CNF has a hydrophilic surface and allows easy supporting of platinum. The 1-PCA-doped CNF (140 mg) was added to ethylene glycol (25 mL) and stirred for 10 minutes. Then, after adding NaOH (100 mg), the mixture was further stirred for 10 minutes. The concentration of NaOH was 0.1 M. NaOH serves to adjust pH for control of the platinum particle size. Subsequently, after adding PtCl4 (150 mg) and stirring for about 10 minutes, the mixture was refluxed at 160° C. for 3 hours. Then, platinum ions are reduced and adsorbed on the surface of CNF. In order to further increase the supporting ratio, after stirring at room temperature for 12 hours, the solution was further stirred for 24 hours after lowering pH to 1-2. The resulting solution was filtered under reduced pressure and washed several times with ultrapure water. The recovered catalyst was dried at 160° C. for 1 hour to remove impurities.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

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